molecular formula C16H10 B12559542 Benzene, 1-ethynyl-3-(phenylethynyl)- CAS No. 147492-78-2

Benzene, 1-ethynyl-3-(phenylethynyl)-

Cat. No.: B12559542
CAS No.: 147492-78-2
M. Wt: 202.25 g/mol
InChI Key: AYZRPQZFVKSAHP-UHFFFAOYSA-N
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Description

Benzene, 1-ethynyl-3-(phenylethynyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with ethynyl and phenylethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-3-(phenylethynyl)- typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne, often performed in the presence of a copper co-catalyst and a base . The reaction conditions usually include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine or diisopropylamine

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

Industrial Production Methods: While specific industrial production methods for Benzene, 1-ethynyl-3-(phenylethynyl)- are not extensively documented, the Sonogashira-Hagihara coupling remains a cornerstone in the synthesis of such compounds on a larger scale due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-ethynyl-3-(phenylethynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1-ethynyl-3-(phenylethynyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethynyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in materials science and potential biological activities .

Comparison with Similar Compounds

  • 1,3,5-Tris(phenylethynyl)benzene
  • 1,4-Bis(phenylethynyl)benzene
  • 1-Ethynyl-4-(phenylethynyl)benzene

Comparison: Benzene, 1-ethynyl-3-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs. For instance, 1,3,5-Tris(phenylethynyl)benzene has three phenylethynyl groups, leading to different packing behavior and electronic characteristics .

Properties

CAS No.

147492-78-2

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethynyl-3-(2-phenylethynyl)benzene

InChI

InChI=1S/C16H10/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h1,3-10,13H

InChI Key

AYZRPQZFVKSAHP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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